molecular formula C8H13NO3 B3117511 1-Allyloxycarbonyl-3-hydroxypyrrolidine CAS No. 223742-15-2

1-Allyloxycarbonyl-3-hydroxypyrrolidine

Cat. No.: B3117511
CAS No.: 223742-15-2
M. Wt: 171.19 g/mol
InChI Key: ARYQJCFLKYAKHY-UHFFFAOYSA-N
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Description

1-Allyloxycarbonyl-3-hydroxypyrrolidine is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of an allyloxycarbonyl group and a hydroxyl group attached to a pyrrolidine ring, making it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyloxycarbonyl-3-hydroxypyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a 1,3-dipole, such as an azomethine ylide, and a dipolarophile, typically an olefin.

    Introduction of the Allyloxycarbonyl Group: The allyloxycarbonyl group can be introduced through the reaction of the pyrrolidine derivative with allyl chloroformate under basic conditions.

    Hydroxylation: The hydroxyl group can be introduced through regioselective microbial hydroxylation or stereoselective enzymatic esterification.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 1-Allyloxycarbonyl-3-hydroxypyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The allyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products:

    Oxidation: Formation of 1-allyloxycarbonyl-3-ketopiperidine.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

1-Allyloxycarbonyl-3-hydroxypyrrolidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-Allyloxycarbonyl-3-hydroxypyrrolidine involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors involved in cell signaling pathways, leading to modulation of cellular functions . Molecular docking studies have shown that it can interact with proteins such as Akt, which plays a key role in cell survival and proliferation .

Comparison with Similar Compounds

1-Allyloxycarbonyl-3-hydroxypyrrolidine can be compared with other similar compounds, such as:

    1-Boc-3-hydroxypyrrolidine: Similar in structure but with a tert-butoxycarbonyl group instead of an allyloxycarbonyl group.

    3-Hydroxypyrrolidine: Lacks the allyloxycarbonyl group, making it less versatile in chemical reactions.

    Pyrrolidine derivatives: Various derivatives with different substituents on the pyrrolidine ring, each with unique chemical and biological properties.

The uniqueness of this compound lies in its combination of the allyloxycarbonyl group and hydroxyl group, which provides a versatile scaffold for various chemical reactions and potential biological activities.

Properties

IUPAC Name

prop-2-enyl 3-hydroxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-5-12-8(11)9-4-3-7(10)6-9/h2,7,10H,1,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYQJCFLKYAKHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)N1CCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-hydroxypyrrolidine (0.35 g, 4.02 mmol) and Et3N (1.16 mL, 8.04 mmol) in CH2Cl2 (20 mL) was added allyl chloroformate (0.47 mL, 4.43 mmol) at 0° C. The mixture was kept at 0° C. for 0.5 hr and more CH2Cl2 was added. It was then washed with 5% NaHCO3, water and brine, dried over Na2SO4 and concentrated to give the product (0.34 g) as a yellow liquid.
Quantity
0.35 g
Type
reactant
Reaction Step One
Name
Quantity
1.16 mL
Type
reactant
Reaction Step One
Quantity
0.47 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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